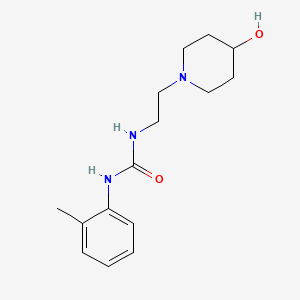
1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(o-tolyl)urea, also known as BAY 41-2272, is a potent and selective activator of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in regulating vascular tone, platelet aggregation, and smooth muscle relaxation. BAY 41-2272 has shown promising results in various scientific research studies, and its potential applications in medicine are being explored.
Wissenschaftliche Forschungsanwendungen
Biochemical Applications
Inhibition of Soluble Epoxide Hydrolase (sEH)
Compounds structurally related to 1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(o-tolyl)urea have been synthesized and tested for their potential as sEH inhibitors. These inhibitors play a significant role in modulating inflammation, hypertension, neuropathic pain, and neurodegeneration. For instance, 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors showed substantial improvements in pharmacokinetic parameters and demonstrated effectiveness in reducing inflammatory pain in vivo, indicating their therapeutic potential (Rose et al., 2010).
Acetylcholinesterase Inhibition
Another related area of study focuses on the synthesis of compounds for antiacetylcholinesterase activity, targeting the treatment of conditions like Alzheimer's disease. Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized to investigate their effectiveness in inhibiting acetylcholinesterase, optimizing the spacer length for higher inhibitory activities (Vidaluc et al., 1995).
Materials Science Applications
- Polymer Degradation: Urea, as a catalyst, has been employed in the glycolysis of poly(ethylene terephthalate) (PET) wastes, showcasing a green and highly active approach for recycling PET to obtain valuable monomers. This method highlights the potential of using urea-based catalysts for environmental sustainability and waste management (Wang et al., 2012).
Environmental Studies
Corrosion Inhibition
Research on 1,3,5-triazinyl urea derivatives has demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic environments. This application is critical in protecting industrial infrastructure and reducing maintenance costs (Mistry et al., 2011).
Electro-Fenton Degradation of Antimicrobials
Studies have also explored the degradation of antimicrobial compounds like triclosan and triclocarban using electro-Fenton systems. This research highlights the potential for using advanced oxidation processes to remove hazardous substances from wastewater, contributing to environmental protection (Sirés et al., 2007).
Eigenschaften
IUPAC Name |
1-[2-(4-hydroxypiperidin-1-yl)ethyl]-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-12-4-2-3-5-14(12)17-15(20)16-8-11-18-9-6-13(19)7-10-18/h2-5,13,19H,6-11H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VITPZAYVLIIOLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCCN2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Hydroxypiperidin-1-yl)ethyl)-3-(o-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

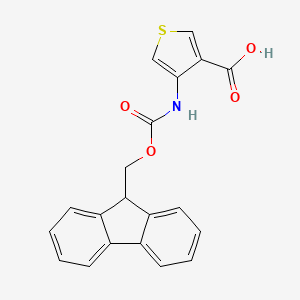
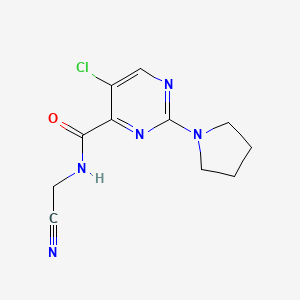
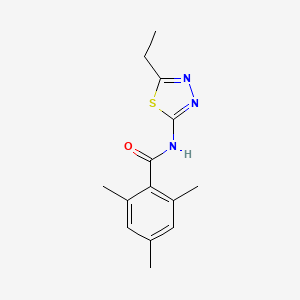
![N-[(4-tert-butylphenyl)(cyano)methyl]-2-ethoxyacetamide](/img/structure/B2468275.png)

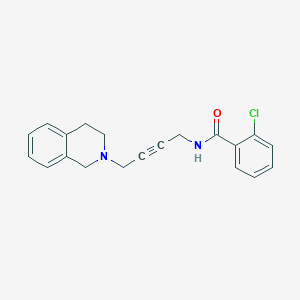
![2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-methylacetamide](/img/structure/B2468280.png)
![2-Chloro-N-[[3-(difluoromethyl)-1,2-oxazol-5-yl]methyl]acetamide](/img/structure/B2468281.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2468282.png)
![Methyl 5-cyano-6-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-hydroxy-4-(2-methoxyphenyl)-3,4-dihydropyridine-3-carboxylate](/img/structure/B2468284.png)

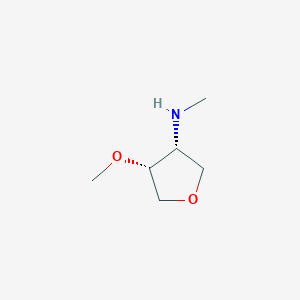
![2-Chloro-N-[3-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenyl]propanamide](/img/structure/B2468288.png)
![4-(3-chlorophenyl)-N-[3-(difluoromethylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2468289.png)